Oxidation-State Orthogonality: Aldehyde (8-Bromooctanal) vs. Primary Alcohol (8-Bromo-1-octanol) vs. Carboxylic Acid (8-Bromooctanoic Acid)
8-Bromooctanal bears the carbon chain at the aldehyde oxidation level (formal oxidation state +1), placing it at a distinct synthetic node relative to the corresponding alcohol 8-bromo-1-octanol (oxidation state −1) and the carboxylic acid 8-bromooctanoic acid (oxidation state +3). This enables direct entry into aldehyde-specific reactions without redox pre-manipulation. The aldehyde can participate directly in Wittig olefination, reductive amination, and organometallic additions, whereas 8-bromo-1-octanol requires prior oxidation to access carbonyl chemistry and 8-bromooctanoic acid requires reduction [1]. Physical-property data reinforce the practical distinction: 8-bromooctanal is a liquid at ambient temperature (bp 98–105 °C, density 1.1167 g·cm⁻³ at 25 °C), whereas 8-bromooctanoic acid is a solid (mp 35–37 °C; density 1.324 g·cm⁻³), affecting handling, dissolution, and dispensing in parallel synthesis or automated workflows .
| Evidence Dimension | Functional-group oxidation state and physical state at 25 °C |
|---|---|
| Target Compound Data | 8-Bromooctanal: aldehyde (C oxidation state +1); liquid; bp 98–105 °C; density 1.1167 g·cm⁻³ |
| Comparator Or Baseline | 8-Bromo-1-octanol: alcohol (C oxidation state −1); liquid; bp 79–80 °C/0.07 mmHg; density 1.22 g·cm⁻³. 8-Bromooctanoic acid: carboxylic acid (C oxidation state +3); solid; mp 35–37 °C; density 1.324 g·cm⁻³ |
| Quantified Difference | Oxidation-state gap of 2 e⁻ (alcohol) and 2 e⁻ (acid) relative to aldehyde; physical-state difference: liquid (aldehyde) vs. solid (acid) at ambient temperature |
| Conditions | Standard ambient conditions for physical-state assessment; oxidation-state formalism per organic chemistry convention |
Why This Matters
Procurement of 8-bromooctanal eliminates at least one redox step compared with routes proceeding from the alcohol or acid, directly impacting step count, atom economy, and overall yield in multi-step syntheses.
- [1] Yoshimura, N.; Mori, F.; Tamura, M. 8-Bromooctanal, Its Acetal and Their Preparation. Japanese Patent JPS5995233A, June 1, 1984. Assignee: Kuraray Co. (Discloses the aldehyde as a carbanion nucleophilic reagent and intermediate for pharmaceuticals, agricultural chemicals, and perfumes.) View Source
